molecular formula C12H15N3O B12479712 2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide

2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide

Cat. No.: B12479712
M. Wt: 217.27 g/mol
InChI Key: BQKOVHAKSDEHGT-UHFFFAOYSA-N
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Description

2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide typically involves the reaction of 2,7-dimethylindole with acetohydrazide. The process can be carried out under reflux conditions using methanol as a solvent and methanesulfonic acid as a catalyst . The reaction yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted indole compounds .

Scientific Research Applications

2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)acetohydrazide
  • 2-(5-fluoro-1H-indol-3-yl)acetohydrazide
  • 2-(1H-indol-3-yl)acetic acid

Uniqueness

2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide is unique due to the presence of the 2,7-dimethyl groups on the indole ring. These methyl groups can influence the compound’s reactivity and biological activity, making it distinct from other indole derivatives .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide

InChI

InChI=1S/C12H15N3O/c1-7-4-3-5-9-10(6-11(16)15-13)8(2)14-12(7)9/h3-5,14H,6,13H2,1-2H3,(H,15,16)

InChI Key

BQKOVHAKSDEHGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)NN

Origin of Product

United States

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